![molecular formula C8H10O2 B1682651 Tyrosol CAS No. 501-94-0](/img/structure/B1682651.png)
Tyrosol
Overview
Description
Tyrosol is an organic compound with the formula HOC6H4CH2CH2OH . It is classified as a phenylethanoid, a derivative of phenethyl alcohol . It is found in a variety of natural sources, with the principal source in the human diet being olive oil .
Synthesis Analysis
Tyrosol can be synthesized from olive mill wastewater . A biomimetic approach to synthesize hydroxytyrosol from the hydroxylation of tyrosol has been established . The EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase .
Molecular Structure Analysis
Tyrosol has a molecular formula of C8H10O2 . Its average mass is 138.164 Da and its monoisotopic mass is 138.068085 Da .
Chemical Reactions Analysis
Tyrosol can be converted to hydroxytyrosol via a catalytic process . It can also form esters with a variety of organic acids .
Physical And Chemical Properties Analysis
Tyrosol is a colorless solid . Its melting point is 91 to 92 °C and its boiling point is 158 °C at 4 Torr .
Scientific Research Applications
Antioxidant Applications
Tyrosol is recognized for its potent antioxidant properties. It’s commonly found in olive oil and is associated with the health benefits of the Mediterranean diet . Its antioxidant action is beneficial in protecting cells from oxidative stress, which is linked to various chronic diseases.
Biotechnological Synthesis
The compound is used in biotechnological processes to produce hydroxytyrosol, another valuable phenolic compound. This synthesis can be achieved using genetically modified organisms or through enzymatic methods, offering a sustainable production approach .
Pharmacological Benefits
Tyrosol exhibits a range of pharmacological benefits, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. These attributes make it a candidate for drug development and therapeutic applications .
Food Industry Applications
In the food industry, tyrosol serves as a food additive due to its antioxidant capabilities. It can enhance the shelf-life and nutritional value of food products by preventing oxidation .
Cosmetic Industry Applications
Due to its antioxidant and anti-inflammatory properties, tyrosol is also used in the cosmetic industry. It can be found in skincare products aimed at reducing signs of aging and protecting the skin from environmental damage .
Environmental Applications
Tyrosol has been used in environmental applications, such as the treatment of olive mill wastewater. It participates in the catalyzed oxidation of organic acids, contributing to waste treatment processes .
Analytical Chemistry
As an analytical standard, tyrosol is utilized in chromatography techniques for the determination of phenolic compounds in various samples, including biological and environmental samples .
Neuroprotective Effects
Research suggests that tyrosol may have neuroprotective effects, potentially playing a role in the prevention or treatment of neurodegenerative diseases. This application is still under investigation, highlighting the compound’s potential in neuroscience .
Mechanism of Action
Target of Action
Tyrosol, also known as 2-(4-Hydroxyphenyl)ethanol, is a phenolic compound that primarily targets the respiratory system . It is commonly found in olive oil and olive mill wastewater .
Mode of Action
Tyrosol exhibits a wide range of pharmacological properties, including anti-inflammatory , antiviral , anti-tumor , and cardioprotection activities . As an antioxidant , it may protect cells against injury due to oxidation .
Biochemical Pathways
It is known that tyrosol is used in the synthesis of monobenzoxazine resin . It was also used in chelated zero valent iron catalyzed oxidation of organic acids present in olive mill wastewater .
Result of Action
The primary result of Tyrosol’s action is its antioxidant effect , which protects cells from oxidative damage . This can lead to a variety of health benefits, including anti-inflammatory, antiviral, anti-tumor, and cardioprotection effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tyrosol. For instance, it is recommended to store Tyrosol at temperatures below +30°C . Furthermore, Tyrosol’s efficacy may be influenced by the presence of other compounds in the environment, such as those found in olive oil or olive mill wastewater .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCILVSKPBXVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060111 | |
Record name | 4-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
308.00 to 311.00 °C. @ 760.00 mm Hg | |
Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tyrosol | |
CAS RN |
501-94-0 | |
Record name | Tyrosol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 501-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59876 | |
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Record name | Benzeneethanol, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYROSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AK4MU3SNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
Record name | Tyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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